molecular formula C7H7IOS B14457822 1-Iodo-3-(methanesulfinyl)benzene CAS No. 70079-50-4

1-Iodo-3-(methanesulfinyl)benzene

Cat. No.: B14457822
CAS No.: 70079-50-4
M. Wt: 266.10 g/mol
InChI Key: STTZZFCBPSRTSY-UHFFFAOYSA-N
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Description

1-Iodo-3-(methanesulfinyl)benzene is an aromatic compound featuring an iodine atom and a methanesulfinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-(methanesulfinyl)benzene can be synthesized through electrophilic aromatic substitution reactionsFor instance, the iodination of benzene can be achieved using iodine and an oxidizing agent such as nitric acid . The methanesulfinyl group can be introduced via sulfoxidation reactions, where a thiol or sulfide precursor is oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-(methanesulfinyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Organolithium reagents, Grignard reagents.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Iodo-3-(methanesulfinyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-3-(methanesulfinyl)benzene in chemical reactions involves the electrophilic aromatic substitution process. The iodine atom and methanesulfinyl group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions on the ring. The methanesulfinyl group can also participate in redox reactions, altering the electronic properties of the compound .

Comparison with Similar Compounds

    1-Iodo-3-(methylthio)benzene: Similar structure but with a methylthio group instead of a methanesulfinyl group.

    1-Iodo-3-(methanesulfonyl)benzene: Contains a methanesulfonyl group, which is a more oxidized form of the methanesulfinyl group.

Uniqueness: 1-Iodo-3-(methanesulfinyl)benzene is unique due to the presence of both an iodine atom and a methanesulfinyl group, which confer distinct reactivity and properties compared to other benzene derivatives. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Properties

CAS No.

70079-50-4

Molecular Formula

C7H7IOS

Molecular Weight

266.10 g/mol

IUPAC Name

1-iodo-3-methylsulfinylbenzene

InChI

InChI=1S/C7H7IOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3

InChI Key

STTZZFCBPSRTSY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC(=CC=C1)I

Origin of Product

United States

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